molecular formula C20H19N5O3S2 B2673011 N-(furan-2-ylmethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105218-77-6

N-(furan-2-ylmethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2673011
CAS No.: 1105218-77-6
M. Wt: 441.52
InChI Key: INLMYSRYUCIUCB-UHFFFAOYSA-N
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Description

Historical Development of Thiazolo[4,5-d]pyridazine Derivatives

The synthesis of thiazolo[4,5-d]pyridazine derivatives dates to early explorations of heterocyclic systems in the mid-20th century, but significant advancements occurred in the 2010s with the development of modular synthetic routes. A pivotal study in 2016 demonstrated the cyclocondensation of methyl 5-benzoyl-2-aminosubstituted-thiazol-4-carboxylates with hydrazine, yielding 7-phenyl-thiazolo[4,5-d]pyridazinones in 78–87% yields. This method established a reproducible framework for introducing diverse substituents at positions 2 and 7, critical for bioactivity optimization.

By 2017, researchers had expanded the scaffold’s therapeutic scope by incorporating thiourea functions, leading to potent dihydrofolate reductase (DHFR) inhibitors such as compound 26 (IC50 = 0.06 μM). The integration of computational modeling further refined structure-activity relationships (SAR), highlighting interactions with conserved residues like Phe31 and Arg22 in DHFR. Subsequent work in 2023 leveraged hybrid-design strategies to merge thiazolo[4,5-d]pyridazine cores with kinase-targeting pharmacophores, exemplified by AV25R’s inhibition of EGFR and TGFBR1.

Table 1: Milestones in Thiazolo[4,5-d]pyridazine Derivative Development

Year Innovation Key Outcome References
2016 Cyclocondensation with hydrazine hydrate High-yield synthesis of core scaffold
2017 Thiourea-functionalized derivatives Sub-nanomolar DHFR inhibition
2023 Hybrid kinase inhibitors Multi-target kinase modulation

Significance in Heterocyclic Chemistry Research

The thiazolo[4,5-d]pyridazine system occupies a unique niche in heterocyclic chemistry due to its dual electron-deficient (pyridazine) and electron-rich (thiazole) regions. This dichotomy enables π-π stacking with aromatic residues in enzyme active sites while facilitating hydrogen bonding via nitrogen and sulfur atoms. Substituents at position 2 (e.g., pyrrolidine, morpholine) fine-tune electron density, as shown by NMR studies where pyrrolidino groups induce upfield shifts in adjacent protons (δ 12.7–13.1 ppm). Position 7 substitutions, particularly with thiophene or furan, enhance planar conjugation, improving binding to hydrophobic pockets.

Table 2: Electronic Effects of Common Substituents

Position Substituent Electronic Contribution Bioactivity Impact
2 Pyrrolidin-1-yl Electron-donating Enhanced kinase binding
7 Thiophen-2-yl π-Conjugation Improved cellular uptake
5 Acetamide side chain Hydrogen bonding Solubility optimization

Positioning Within Contemporary Drug Discovery Paradigms

In the era of targeted therapies, thiazolo[4,5-d]pyridazine derivatives address two critical challenges: overcoming kinase mutations and bypassing multidrug resistance. For example, hybrid inhibitors like 22 and 26 maintain efficacy against T315I-Bcr-Abl mutants, a common resistance mechanism in chronic myeloid leukemia. The scaffold’s adaptability is further evidenced by its role in immunomodulation; recent analogues bearing furan-methylacetamide side chains exhibit selective antiproliferative effects in B-cell acute lymphoblastic leukemia (B-ALL) models.

Computational fragment-based drug design (FBDD) has accelerated lead optimization. Molecular dynamics simulations reveal that the thiophen-2-yl group at position 7 stabilizes hydrophobic interactions with FECH, a ferrochelatase implicated in tumor progression. Meanwhile, the pyrrolidin-1-yl moiety at position 2 induces conformational strain, favoring binding to allosteric kinase pockets.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S2/c26-15(21-11-13-5-3-9-28-13)12-25-19(27)17-18(16(23-25)14-6-4-10-29-14)30-20(22-17)24-7-1-2-8-24/h3-6,9-10H,1-2,7-8,11-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLMYSRYUCIUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC=CO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C22H21N5O3S
  • Molecular Weight : 435.5 g/mol
  • CAS Number : 1105232-47-0

The compound features a thiazolo[4,5-d]pyridazin core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Antitumor Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. The presence of specific functional groups in the thiazolo[4,5-d]pyridazin structure contributes significantly to its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • Thiazole derivatives often interact with cellular targets such as Bcl-2 proteins, which are crucial in regulating apoptosis. For instance, compounds similar to N-(furan-2-ylmethyl)-2-(4-oxo...) have shown IC50 values less than that of standard chemotherapeutics like doxorubicin against Jurkat and A431 cells .
  • Case Studies :
    • A study involving a series of thiazole-based compounds demonstrated significant antitumor activity, with some exhibiting IC50 values as low as 1.61 µg/mL against specific cancer cell lines .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antibacterial properties. The compound's structure may enhance its ability to inhibit bacterial growth.

  • Mechanism of Action :
    • The thiazole ring is known to disrupt bacterial cell wall synthesis and function .
  • Case Studies :
    • In vitro tests revealed that certain thiazole derivatives exhibited MIC values as low as 31.25 µg/mL against Gram-positive bacteria . Such findings suggest that N-(furan-2-ylmethyl)-2-(4-oxo...) could be a candidate for further development as an antimicrobial agent.

Anticonvulsant Activity

Some thiazole-containing compounds have been investigated for their anticonvulsant properties.

  • Mechanism of Action :
    • These compounds may modulate neurotransmitter levels or ion channel activity in the brain .
  • Case Studies :
    • A set of synthesized thiazole derivatives showed promising results in reducing seizure activity in animal models, indicating potential therapeutic applications for epilepsy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(furan-2-ylmethyl)-2-(4-oxo...). Key observations include:

Structural Feature Effect on Activity
Thiazole RingEssential for cytotoxicity
Furan SubstituentEnhances interaction with biological targets
Pyrrolidine MoietyContributes to anticonvulsant effects

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to N-(furan-2-ylmethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide exhibit antimicrobial properties. For example, derivatives containing furan and thiazole moieties have shown efficacy against various bacterial strains and fungi, suggesting that this compound could be explored for developing new antimicrobial agents .

Anticancer Properties
The compound's structure suggests potential activity against cancer cells. Studies have demonstrated that similar thiazolo[4,5-d]pyridazine derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cell cycle regulation . The introduction of the pyrrolidine and thiophene groups may enhance the biological activity of this compound, making it a candidate for further anticancer drug development.

Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes related to inflammatory pathways. For instance, molecular docking studies have indicated that related compounds can inhibit 5-lipoxygenase, a key enzyme in the inflammatory response . This suggests that this compound could be investigated for its anti-inflammatory properties.

Neuroprotective Effects
Given the structural features of the compound, there is potential for neuroprotective applications. Compounds with similar scaffolds have been studied for their effects on neurodegenerative diseases, possibly by modulating neurotransmitter systems or reducing oxidative stress .

Chemical Synthesis and Development

Synthetic Pathways
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. The use of readily available reagents and established methodologies can facilitate its production in a laboratory setting .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria using similar thiazole derivatives .
Anticancer ResearchShowed inhibition of cell growth in leukemia cell lines with related compounds .
Neuroprotection StudiesSuggested potential benefits in models of neurodegeneration .

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The compound’s thiazolo[4,5-d]pyridazin core distinguishes it from analogs with alternative fused-ring systems. Key comparisons include:

Compound Name Core Structure Key Substituents Bioactivity (Inferred) Synthesis Method Reference
Target Compound Thiazolo[4,5-d]pyridazin Pyrrolidin-1-yl, thiophen-2-yl, N-(furan-2-ylmethyl)acetamide Potential kinase inhibition Multi-step organic synthesis
EP 4374877 Patent Compounds (e.g., Example 1) Pyrrolo[1,2-b]pyridazine Trifluoromethyl, cyanopyrimidinyl, morpholinylethoxy Pharmaceutical (e.g., kinase targets) Patent-protected synthesis
Plant-Derived Bioactives Varied (e.g., alkaloids) Hydroxyl, glycosides, terpenoid chains Antimicrobial, antioxidant Biosynthesis

Key Observations :

  • Core Diversity : The target’s thiazolo-pyridazin core differs from the pyrrolo-pyridazine in patent compounds, impacting electronic properties and binding interactions.
  • Substituent Effects: The thiophene and furan groups in the target compound may enhance π-π stacking and solubility compared to the trifluoromethyl and cyano groups in patent analogs, which improve metabolic stability .
  • Bioactivity Context : While plant-derived compounds prioritize natural bioactivities (e.g., antimicrobial), synthetic analogs like the target and patent compounds are optimized for target-specific applications (e.g., kinase inhibition) .

Physicochemical and Environmental Behavior

The lumping strategy (grouping structurally similar compounds) suggests the target compound may share degradation pathways or environmental fate with other thiazolo-pyridazin derivatives. For example:

  • Reactivity : Thiophene and furan substituents may increase susceptibility to oxidation compared to fluorinated patent compounds .
  • Modeling : Reduced reaction networks (from 13 to 5 reactions post-lumping) imply simplified environmental impact assessments for this compound class .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Employ statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield .
  • Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, narrowing optimal conditions .
  • Validate purity using HPLC coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • Use high-resolution NMR (¹H, ¹³C, 2D-COSY) to confirm connectivity of the thiazolo[4,5-d]pyridazinone core and substituents.
  • X-ray crystallography for unambiguous stereochemical assignment, particularly for the pyrrolidin-1-yl and thiophen-2-yl moieties .
  • Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight and fragmentation patterns.

Q. How can mechanistic studies be designed to elucidate the compound’s reactivity?

Methodological Answer:

  • Perform kinetic isotope effect (KIE) studies to identify rate-determining steps in reactions involving the acetamide or thiazole groups.
  • Use density functional theory (DFT) simulations to model reaction pathways, such as cyclization steps in thiazole formation .
  • Monitor intermediates via in-situ FTIR or Raman spectroscopy during synthesis.

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological or catalytic activity?

Methodological Answer:

  • Conduct molecular docking studies to assess binding affinity with target proteins (e.g., kinases or enzymes), focusing on hydrogen bonding with the 4-oxo group and π-π stacking with the thiophene .
  • Apply machine learning models trained on similar thiazolo-pyridazinone derivatives to predict physicochemical properties (logP, solubility) and ADMET profiles.

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Validate assay reproducibility using orthogonal techniques (e.g., SPR vs. fluorescence polarization for binding assays).
  • Analyze substituent electronic effects via Hammett plots, correlating pyrrolidin-1-yl group substitution patterns with activity trends .
  • Cross-reference computational predictions (e.g., QSAR models) with experimental IC₅₀ values to resolve discrepancies .

Q. How can researchers design scalable processes for derivatives of this compound?

Methodological Answer:

  • Optimize reactor design (e.g., continuous-flow systems) to enhance heat/mass transfer during thiazole ring formation .
  • Implement membrane separation technologies (e.g., nanofiltration) to isolate intermediates and reduce solvent waste .
  • Use process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like particle size and crystallinity.

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